molecular formula C21H23N5O3 B12246502 5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol

5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol

Cat. No.: B12246502
M. Wt: 393.4 g/mol
InChI Key: ZUWAIWRNUSTRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol is a complex organic molecule that features a combination of several functional groups, including an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyridin-3-ol group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol typically involves multi-step organic synthesis. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and pyridin-3-ol groups. Common synthetic strategies may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol: has several scientific research applications, including:

    Medicinal Chemistry: As a potential therapeutic agent targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Chemical Biology: Using it as a probe to study biological systems.

    Industrial Applications: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, influencing their activity. This compound may inhibit kinase activity, leading to downstream effects on cell signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone

InChI

InChI=1S/C21H23N5O3/c27-17-9-16(10-22-11-17)21(28)25-7-5-14(6-8-25)13-29-20-4-3-19-23-18(15-1-2-15)12-26(19)24-20/h3-4,9-12,14-15,27H,1-2,5-8,13H2

InChI Key

ZUWAIWRNUSTRDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=CC(=CN=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.